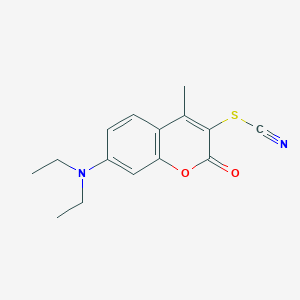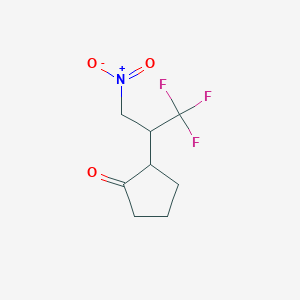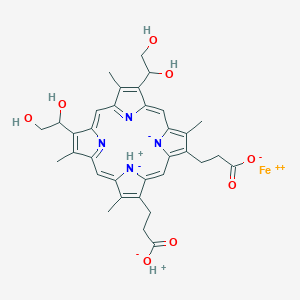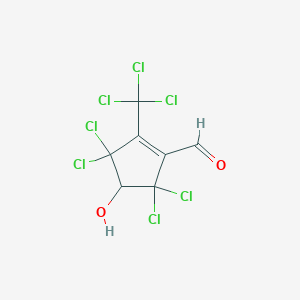![molecular formula C10H8ClF2NO2 B039824 N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide CAS No. 124959-06-4](/img/structure/B39824.png)
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide (CDMF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CDMF is a member of the acylphenylurea class of compounds, which has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mécanisme D'action
The mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to inhibit the activity of several enzymes involved in cancer growth, including topoisomerase II and histone deacetylase. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide inhibits the growth of cancer cells and induces apoptosis. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the production of inflammatory cytokines and the replication of several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has several advantages for lab experiments, including its high purity and stability. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is also readily available and can be synthesized in large quantities. However, one limitation of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide. One potential area of research is the development of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide-based therapies for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide, which may lead to the development of more potent and selective N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide analogs. Finally, the potential use of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide as an antiviral agent warrants further investigation.
Conclusion
In conclusion, N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is a promising chemical compound with various potential applications in the field of medicine. Its anticancer, anti-inflammatory, and antiviral properties make it an attractive target for further research. The elucidation of its mechanism of action and the development of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide-based therapies may lead to the development of novel treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide involves the reaction of 4,5-difluoro-o-phenylenediamine with chloroacetyl chloride in the presence of a base, followed by the addition of N-methylformamide. The resulting product is then purified through recrystallization to obtain pure N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide.
Applications De Recherche Scientifique
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is its anticancer activity. Studies have shown that N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to possess anti-inflammatory and antiviral activities. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the replication of several viruses, including influenza and herpes simplex virus.
Propriétés
Numéro CAS |
124959-06-4 |
|---|---|
Nom du produit |
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide |
Formule moléculaire |
C10H8ClF2NO2 |
Poids moléculaire |
247.62 g/mol |
Nom IUPAC |
N-[2-(2-chloroacetyl)-4,5-difluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H8ClF2NO2/c1-14(5-15)9-3-8(13)7(12)2-6(9)10(16)4-11/h2-3,5H,4H2,1H3 |
Clé InChI |
WDWRVCGIJMXYQO-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F |
SMILES canonique |
CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F |
Synonymes |
Formamide, N-[2-(chloroacetyl)-4,5-difluorophenyl]-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)











